Methyl 2-Chloro-4-iodobenzoate
Overview
Description
Methyl 2-Chloro-4-iodobenzoate is a chemical compound with the molecular formula C8H6ClIO2 . It is the methyl ester of 2-chloro-4-iodobenzoic acid .
Synthesis Analysis
Methyl 2-Chloro-4-iodobenzoate can be synthesized from 2-chloro-4-iodobenzoic acid via esterification . The synthesis involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of Methyl 2-Chloro-4-iodobenzoate consists of a benzene ring substituted with a methyl ester, a chlorine atom, and an iodine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the IUPAC name .Chemical Reactions Analysis
The aryl-iodide functionality of Methyl 2-Chloro-4-iodobenzoate may undergo coupling reactions . For example, it can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .Physical And Chemical Properties Analysis
Methyl 2-Chloro-4-iodobenzoate is a solid compound with a faint yellow color . It has a predicted boiling point of 308.7±27.0 °C and a predicted density of 1.837±0.06 g/cm3 .Scientific Research Applications
Synthesis and Catalysis
Difluoromethylation : Methyl 2-Chloro-4-iodobenzoate serves as a precursor in difluoromethylation reactions. A notable application involves the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, highlighting its role in synthesizing compounds with enhanced chemical properties and potential applications in medicinal chemistry and material sciences (Sperry & Sutherland, 2011).
Palladium-catalyzed Carbonylation : In organic synthesis, palladium-catalyzed carbonylation reactions are facilitated by derivatives of Methyl 2-Chloro-4-iodobenzoate. This process leads to the formation of structurally diverse compounds, underscoring its versatility in chemical synthesis (Ács et al., 2006).
Oxidative Dearomatization : Methyl 2-Chloro-4-iodobenzoate derivatives are used in oxidative dearomatization processes to produce regioselective dearomatizing compounds. This process is crucial for modifying aromatic compounds, paving the way for the creation of new molecules with potential applications in drug development and materials science (Quideau et al., 2005).
Hypervalent Iodine Oxidizing Reagents : Methyl 2-Chloro-4-iodobenzoate is used to create hypervalent iodine compounds, which act as powerful oxidizing agents in chemical reactions. These compounds are instrumental in transformations leading to the production of aldehydes or ketones, thereby playing a critical role in synthetic organic chemistry (Zhdankin et al., 2005).
Material Science and Nanotechnology
Enhancement in Cu-Catalyzed Cross-Coupling : Methyl 2-Chloro-4-iodobenzoate is involved in copper-catalyzed cross-coupling reactions, where its role in enhancing reactivity has been studied extensively. These reactions are vital for creating complex molecules with applications in material science and nanotechnology (Jover, 2018).
Synthesis of Chiral Phthalides : The compound is used in the synthesis of chiral phthalides, which are important intermediates in the production of various pharmaceuticals and agrochemicals. The synthesis process involves cyclization reactions catalyzed by cobalt bidentate phosphine complexes (Chang et al., 2007).
Pharmaceutical and Cosmetic Applications
Preservatives and Antimicrobial Agents : Methyl 4-hydroxybenzoate, derived from Methyl 2-Chloro-4-iodobenzoate, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Its structural and quantum mechanical properties have been extensively studied, providing insights into its pharmaceutical activity (Sharfalddin et al., 2020).
Synthesis of Antimicrobial Triazoles : Derivatives of Methyl 2-Chloro-4-iodobenzoate are used in the synthesis of novel triazoles with potential antimicrobial properties. These compounds show promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Gupta & Mishra, 2017).
Safety And Hazards
Methyl 2-Chloro-4-iodobenzoate is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-chloro-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQAHOVNZHGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626998 | |
Record name | Methyl 2-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-4-iodobenzoate | |
CAS RN |
156573-32-9 | |
Record name | Methyl 2-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156573-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.